molecular formula C15H20N2O5 B2967259 Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-66-9

Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2967259
CAS No.: 2034606-66-9
M. Wt: 308.334
InChI Key: REEQULTZWOEREP-UHFFFAOYSA-N
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Description

Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.334. The purity is usually 95%.
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Biological Activity

Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 6-azaspiro[2.5]octanes , characterized by a unique spirocyclic structure that influences its biological interactions. The presence of the 2,5-dioxopyrrolidin moiety is crucial for its activity, particularly in modulating receptor interactions.

Research indicates that this compound acts primarily as an agonist for the glucagon-like peptide-1 (GLP-1) receptor . Activation of this receptor is associated with several metabolic effects, including:

  • Stimulating insulin release
  • Lowering plasma glucose levels
  • Delaying gastric emptying

These actions make it a candidate for treating conditions such as type 2 diabetes and obesity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
GLP-1 Receptor AgonismEnhances insulin secretion and lowers blood glucose levels
Neuroprotective EffectsPotential in protecting neuronal cells from apoptosis in neurodegenerative diseases
Antimicrobial PotentialPreliminary studies suggest activity against certain bacterial strains

Case Studies and Research Findings

  • GLP-1 Agonist Activity : A study published in October 2023 demonstrated that a series of 6-azaspiro[2.5]octane compounds, including derivatives of the target compound, were optimized to exhibit potent GLP-1 agonist activity. The structural analysis provided insights into the structure-activity relationship (SAR), indicating that modifications to the spiro structure could enhance receptor binding affinity .
  • Neuroprotective Studies : In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antimicrobial Activity : Initial screening has indicated that the compound may possess antimicrobial properties against specific strains of bacteria, although further research is required to fully characterize this activity and understand its mechanisms.

Properties

IUPAC Name

methyl 6-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-22-14(21)10-8-15(10)4-6-16(7-5-15)13(20)9-17-11(18)2-3-12(17)19/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQULTZWOEREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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